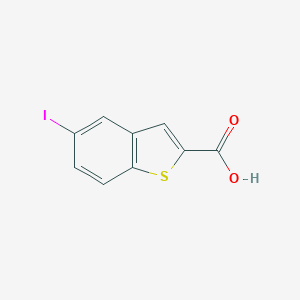

5-Iodo-1-benzothiophene-2-carboxylic acid

Vue d'ensemble

Description

Benzothiophene derivatives exhibit a range of pharmacological activities and have been used to treat various diseases with high therapeutic effectiveness. The synthesis and study of these compounds, including their molecular structures, chemical reactions, and properties, are of significant interest in the field of organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiophene derivatives involves various methods, including palladium-catalyzed or radical-promoted reactions, iodine-promoted tandem cyclization, and reactions involving thiocarboxylic acids as a sulfur source. For example, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent, showcasing the chemoselectivity in the synthesis process (Jayaraman et al., 2010).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives, including their polymorphs, can be determined through laboratory X-ray powder diffraction data and DFT-D calculations. The crystal structure of 1-benzothiophene-2-carboxylic acid was analyzed, revealing a complex 3D arrangement formed by hydrogen-bonded dimers of the molecules, which further interact through π⋯π and C–H⋯π interactions (Dugarte-Dugarte et al., 2021).

Chemical Reactions and Properties

Benzothiophene derivatives undergo various chemical reactions, including electrophilic substitutions, halogenations, and carbocyclizations. The reactivity of these compounds can be influenced by substituents on the benzothiophene ring, which also affects their chemical properties. For example, metalation reactions have been used for the synthesis of five-membered heterocyclic compounds involving benzothiophenes (Cabiddu et al., 1993).

Applications De Recherche Scientifique

Synthesis and Electrochemical Properties

The synthesis of methyl 3-iodo-1-benzothiophene-2-carboxylate, a derivative closely related to 5-Iodo-1-benzothiophene-2-carboxylic acid, has been successfully elaborated. The electrochemical behavior of this compound and its derivatives has been explored, revealing insights into their reduction and dimer products. This research sheds light on the electron-chemical mechanisms involved and highlights the potential for these compounds in electrochemical applications (Rejňák et al., 2004).

Crystal Structure Analysis

A study on the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid (BTCA), closely related to 5-Iodo-1-benzothiophene-2-carboxylic acid, was conducted. This research provides valuable information on the crystal formation and structural arrangement of BTCA, offering insights into its potential applications in material science and pharmaceuticals (Dugarte-Dugarte et al., 2021).

Chemical Synthesis and Applications

The chemical synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative of 5-Iodo-1-benzothiophene-2-carboxylic acid, highlights the versatility of these compounds in chemical synthesis. This research underscores the potential of such derivatives in developing pharmaceuticals and other chemical products (Jayaraman et al., 2010).

Antimicrobial Activity

A study on the synthesis and antimicrobial activity of derivatives of benzothiophene, such as 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and its derivatives, reveals the potential of 5-Iodo-1-benzothiophene-2-carboxylic acid and its derivatives in antimicrobial applications. These findings suggest a promising avenue for the development of new antimicrobial agents (Naganagowda & Petsom, 2011).

Pharmaceutical Applications and Molecular Docking

In-depth theoretical studies on the molecular geometry, vibrational, pharmaceutical, and electronic properties of 1-benzothiophene-2-carboxylic acid and its dimeric structures have been conducted. These studies provide insights into the stability, electronic transitions, and pharmaceutical properties of these compounds, suggesting their potential in drug design and development (Sagaama & ISSAOUI, 2020).

Mécanisme D'action

Target of Action

Thiophene-based analogs, which include 5-iodo-1-benzothiophene-2-carboxylic acid, have been studied extensively for their potential biological activities . These compounds have shown a variety of biological effects, suggesting they interact with multiple targets.

Mode of Action

Thiophene derivatives are known to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that these compounds may interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s water solubility, molecular weight, and logp value, which are important factors influencing bioavailability, have been reported .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that these compounds may induce a range of molecular and cellular effects .

Propriétés

IUPAC Name |

5-iodo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPAVQCVSMWWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595705 | |

| Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-1-benzothiophene-2-carboxylic acid | |

CAS RN |

195607-61-5 | |

| Record name | 5-Iodo-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

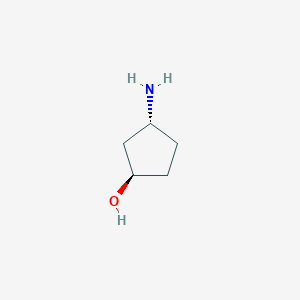

![Tert-butyl octahydrocyclopenta[c]pyrrol-4-ylcarbamate](/img/structure/B62035.png)

![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B62048.png)